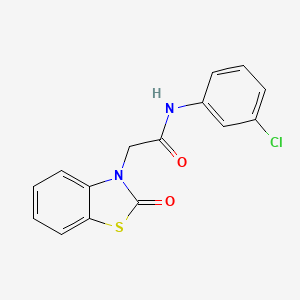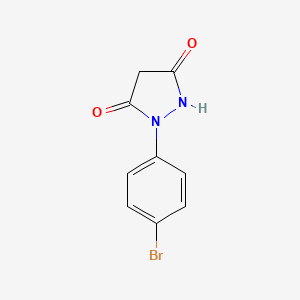
N-(3-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a chemically synthesized molecule with significant interest due to its structural complexity and potential applications in various scientific fields. While specific studies directly on this compound are limited, research on related benzothiazole and acetamide derivatives provides valuable insights into its synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives often involves carbodiimide condensation reactions. A study by Yu et al. (2014) highlights a method for preparing similar compounds using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, demonstrating a convenient and fast approach to such complex structures (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and elemental analysis. For instance, the structure of 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, an intermediate in similar syntheses, was confirmed through single-crystal X-ray diffraction (Yu et al., 2014).
Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs, including compounds similar to N-(3-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, have been extensively studied. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them potential candidates for use in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activity has also been investigated, with some compounds showing significant second-order hyperpolarizability values. Moreover, molecular docking studies indicated potential binding interactions with cyclooxygenase 1 (COX1), suggesting a method to understand their ligand-protein interactions (Mary et al., 2020).
Antitumor Activity Evaluation
Benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity. Some derivatives have shown considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).
Corrosion Inhibition
Research has also explored the corrosion inhibition potential of benzimidazole derivatives, including structures similar to N-(3-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. These compounds have shown to be effective corrosion inhibitors for carbon steel in acidic environments, demonstrating their potential in protecting metals against corrosion (Rouifi et al., 2020).
Anti-inflammatory Activity
Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity. This suggests the potential of these compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-4-3-5-11(8-10)17-14(19)9-18-12-6-1-2-7-13(12)21-15(18)20/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJJBVAXWIDPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)
![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)
![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
